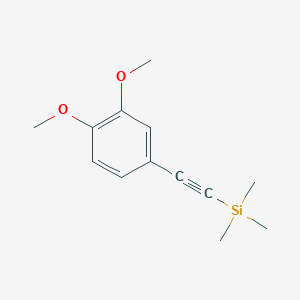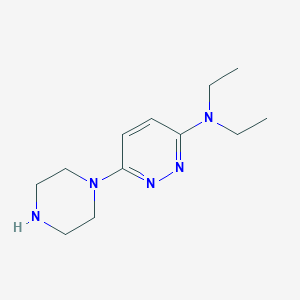![molecular formula C13H17ClFNO2S B14870069 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14870069.png)
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a bicyclic structure with a sulfonyl group and a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process . These methods allow for the large-scale production of the compound while maintaining high enantioselectivity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorophenyl substituent play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s bicyclic structure enhances its stability and binding affinity, making it a potent agent in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar bicyclic structure but lacks the sulfonyl and fluorophenyl groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents, used in similar applications.
Uniqueness
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a sulfonyl group and a fluorophenyl substituent, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17ClFNO2S |
|---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H16FNO2S.ClH/c14-12-3-1-2-4-13(12)18(16,17)11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H |
InChI Key |
CEJJTMPOJBAUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


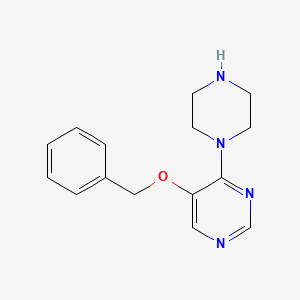
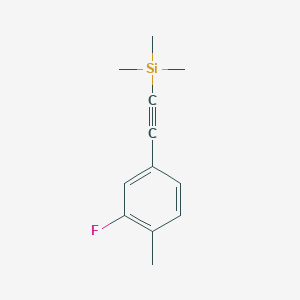
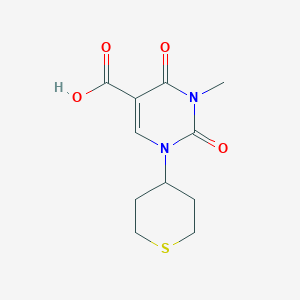

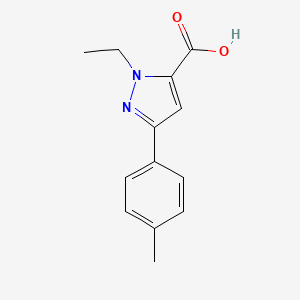
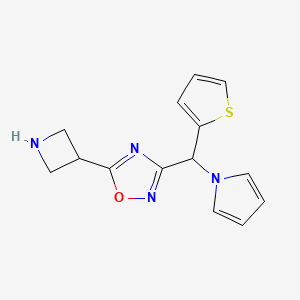
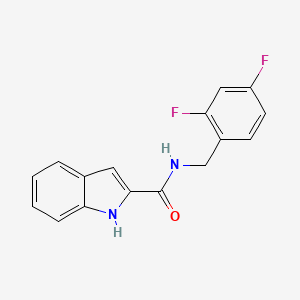

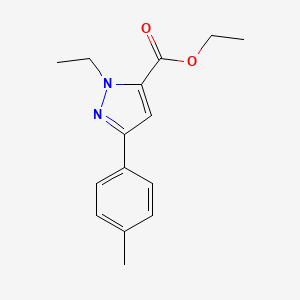
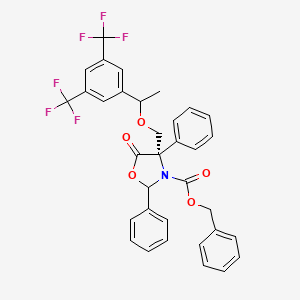
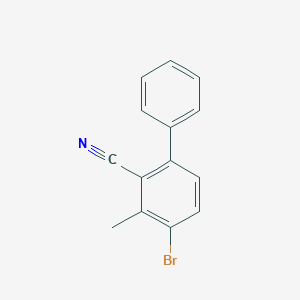
![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)
